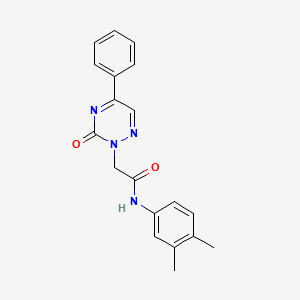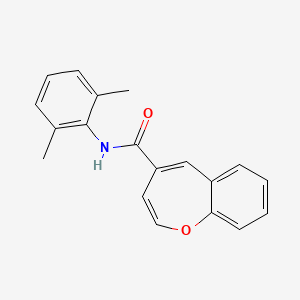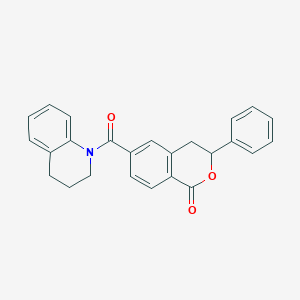![molecular formula C24H21ClN2O3S B11320707 7-chloro-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11320707.png)
7-chloro-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a benzoxepine core, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
7-CHLORO-4-[(5-ETHYL-2-HYDROXYETHYLAMINO)PENTYL]AMINOQUINOLINE: Another chloro-substituted compound with potential medicinal applications.
5-CHLORO-7-[(4-ETHYLPHENYL)-(PYRIDIN-2-YLAMINO)METHYL]QUINOLIN-8-OL: Shares structural similarities and potential biological activities.
Uniqueness
7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE is unique due to its combination of a benzoxepine core and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H21ClN2O3S |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
7-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C24H21ClN2O3S/c1-3-15-4-6-16(7-5-15)10-20-14-26-24(31-20)27-23(28)17-8-9-30-22-18(11-17)12-19(25)13-21(22)29-2/h4-9,11-14H,3,10H2,1-2H3,(H,26,27,28) |
InChI Key |
YNWJKGPYXQDHMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C(=CC(=C4)Cl)OC)OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(diethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11320626.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-methylbenzamide](/img/structure/B11320627.png)
![6-chloro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320633.png)
![7,8-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320636.png)

![6-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11320647.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11320648.png)
![2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11320654.png)
![2-[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11320656.png)


![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11320682.png)
![2,6-Difluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11320685.png)
![7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11320701.png)
